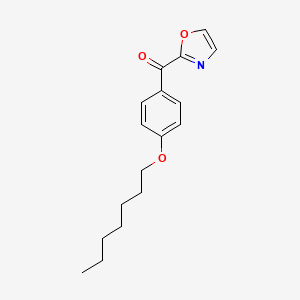

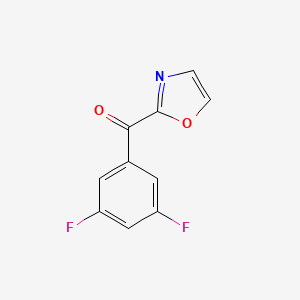

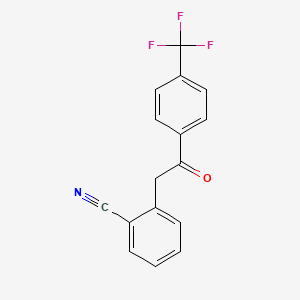

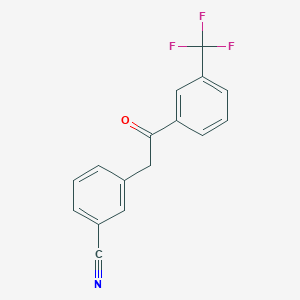

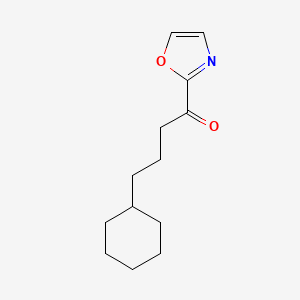

2-(4-Cyclohexylbutyryl)oxazole

Vue d'ensemble

Description

Synthesis of Oxazole Derivatives

The synthesis of oxazole derivatives has been explored in various studies. One such study describes the synthesis of 2-substituted oxazolo[3,2-a]pyridinium salts, which involves treating 2-(4-ethoxybutyryl)-oxazoles with hydrobromic acid, followed by cyclization and aromatization using boiling acetic anhydride . Although this process does not directly pertain to 2-(4-Cyclohexylbutyryl)oxazole, it provides insight into the synthetic routes that could potentially be adapted for its synthesis. The study also notes that attempts to prepare 2-substituted oxazoles for the synthesis of the parent oxazolopyridinium ion were unsuccessful, indicating challenges in the synthesis of certain oxazole derivatives .

Biological Activities of Oxazole-Containing Compounds

Another study focuses on the design and synthesis of novel 2-cyanoacrylates containing an oxazole moiety, among others . The synthesized compounds were characterized by NMR and elemental analysis or high-resolution mass spectrometry. The biological activities of these compounds were evaluated, with some exhibiting excellent herbicidal activities against specific weeds and interesting plant growth regulatory activities . This suggests that oxazole derivatives, such as 2-(4-Cyclohexylbutyryl)oxazole, may also possess biological activities worth investigating.

Synthesis of Extended Heterocyclic Scaffolds

Further research into oxazoles has led to the development of new routes to 2, 4, 5-trisubstituted oxazoles . The study outlines a process where the substitution pattern is determined by the structure of the starting acyloins. The synthesis involves cyclization of chloroacetyl esters of acyloins using an ammonium acetate/acetic acid protocol, followed by the installation of an azide moiety under mild conditions . Although this study does not directly address 2-(4-Cyclohexylbutyryl)oxazole, the methodologies described could be relevant for its synthesis and functionalization.

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Coordination Chemistry

- Oxazoline ligands, including 2-oxazolines, are used as chiral auxiliaries in transition metal-catalyzed asymmetric organic syntheses, showcasing versatility in ligand design and synthesis from readily available precursors (Gómez, Muller, & Rocamora, 1999).

Synthesis of Oxazolo[3,2-a]pyridinium Salts

- The synthesis process for 2-substituted oxazolo[3,2-a]pyridinium salts includes treating 2-(4-ethoxybutyryl)-oxazoles with hydrobromic acid, highlighting the chemical versatility of oxazole derivatives (Good & Jones, 1970).

Anticancer Research

- Oxazole-based compounds, due to their oxygen and nitrogen atoms, interact diversely with enzymes and receptors, making them a significant target in anticancer research (Chiacchio et al., 2020).

Gold Catalysis

- The use of oxazole structures in gold-catalyzed oxidation strategies for efficient modular synthesis demonstrates their importance in creating valuable structural motifs (Luo et al., 2012).

Biological Activities

- Oxazole is a crucial heterocyclic nucleus with a wide spectrum of biological activities, prompting the synthesis of various oxazole derivatives for medical applications (Kakkar & Narasimhan, 2019).

Photo-Oxidation Kinetics

- The reaction of oxazole and its derivatives with singlet oxygen, important in heterocycle chemistry and medicinal species, has been investigated, showing the influence of functional groups on reactivity (Zeinali et al., 2020).

Functionalized Benzobicyclo Structures

- Novel oxazoles synthesized via photochemical intramolecular cycloaddition demonstrate the potential for creating diverse and structurally unique compounds (Šagud et al., 2014).

Herbicidal and Plant Growth Regulatory Activities

- Certain oxazole-based cyanoacrylates exhibit significant herbicidal and plant growth regulatory activities, indicating their utility in agriculture (Zhao et al., 2009).

Synthesis of Functionalizable Oxazoles

- A method for synthesizing functionalizable oxazoles showcases the adaptability and utility of oxazole compounds in various chemical contexts (Pankova et al., 2015).

Drug Discovery Applications

- Oxazoles are central to many bioactive compounds and pharmaceuticals, playing a significant role in contemporary drug discovery due to their diverse biological functions (Gillie et al., 2016).

Safety And Hazards

Orientations Futures

Oxazoles and their derivatives, including 2-(4-Cyclohexylbutyryl)oxazole, represent a versatile family of heterocyclic compounds that can be further explored by both synthetic and medicinal chemists . Their diverse biological activities make them promising candidates for the development of new pharmaceutical agents .

Propriétés

IUPAC Name |

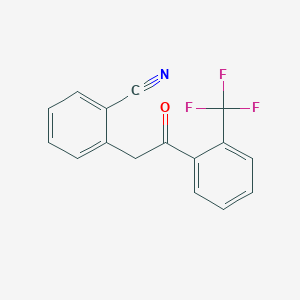

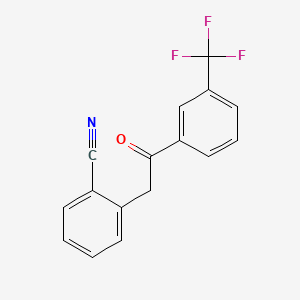

4-cyclohexyl-1-(1,3-oxazol-2-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c15-12(13-14-9-10-16-13)8-4-7-11-5-2-1-3-6-11/h9-11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJRICOQWCVCAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCC(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642052 | |

| Record name | 4-Cyclohexyl-1-(1,3-oxazol-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Cyclohexylbutyryl)oxazole | |

CAS RN |

898759-08-5 | |

| Record name | 4-Cyclohexyl-1-(2-oxazolyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclohexyl-1-(1,3-oxazol-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.